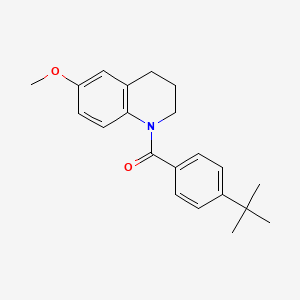
(4-(tert-Butyl)phenyl)(6-methoxy-3,4-dihydroquinolin-1(2H)-yl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(4-(tert-Butyl)phenyl)(6-methoxy-3,4-dihydroquinolin-1(2H)-yl)methanone is a useful research compound. Its molecular formula is C21H25NO2 and its molecular weight is 323.436. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
The compound (4-(tert-Butyl)phenyl)(6-methoxy-3,4-dihydroquinolin-1(2H)-yl)methanone , with CAS Number 331850-74-9, is a synthetic derivative that has garnered attention for its potential biological activities. This article reviews its biological activity, focusing on various studies that highlight its pharmacological properties, mechanisms of action, and potential therapeutic applications.
- Molecular Formula : C21H25NO2
- Molecular Weight : 323.4287 g/mol
- Structure : The compound features a quinoline backbone substituted with a tert-butyl group and a methoxy group, which may contribute to its biological activity.
Biological Activity Overview
Research indicates that this compound exhibits a range of biological activities including anti-cancer, anti-inflammatory, and neuroprotective effects. Below are detailed findings from various studies.
Anti-Cancer Activity
-
Mechanism of Action :
- The compound has been shown to inhibit cell proliferation in several cancer cell lines. Studies suggest that it induces apoptosis through the activation of caspases and the downregulation of anti-apoptotic proteins such as Bcl-2 .
- In vitro assays demonstrated that it effectively reduced glioma cell viability by inducing necroptosis and autophagy pathways .
- Case Studies :
Neuroprotective Effects
- Inhibition of Monoamine Oxidases :
- The compound has been investigated for its ability to inhibit monoamine oxidases (MAO), enzymes involved in the metabolism of neurotransmitters. Inhibition of MAO can lead to increased levels of serotonin and dopamine, which may be beneficial in treating neurodegenerative diseases .
- Research indicates that derivatives with similar structures have shown promising results in enhancing neurotransmitter levels and exhibiting neuroprotective properties.
Anti-inflammatory Properties
- Cytokine Modulation :
Data Table: Summary of Biological Activities
Wissenschaftliche Forschungsanwendungen
Research indicates that (4-(tert-Butyl)phenyl)(6-methoxy-3,4-dihydroquinolin-1(2H)-yl)methanone exhibits several biological activities, including:
- Antioxidant Properties : The compound shows potential in scavenging free radicals, which is crucial for preventing oxidative stress-related diseases.
- Anti-inflammatory Effects : In vitro studies have demonstrated its ability to inhibit pro-inflammatory cytokines, suggesting applications in treating inflammatory disorders.
- Anticancer Activity : Preliminary studies indicate that this compound may inhibit tumor growth in various cancer cell lines.
Data Table: Biological Activities
| Activity Type | Cell Line/Model | IC50/Effect Concentration | Mechanism of Action |
|---|---|---|---|
| Antioxidant | Various | N/A | Free radical scavenging |
| Anti-inflammatory | LPS Model | 10 µM | Cytokine suppression |
| Anticancer | MCF-7 | 15 µM | PI3K/Akt/mTOR pathway inhibition |
| A549 | 12 µM | Apoptosis induction |
Case Study 1: Anticancer Properties
A study evaluated the anticancer effects of This compound on human breast cancer (MCF-7) and lung cancer (A549) cell lines. The results indicated significant reductions in cell viability with IC50 values of approximately 15 µM for MCF-7 and 12 µM for A549 cells. The proposed mechanism involves the inhibition of the PI3K/Akt/mTOR pathway, crucial for cell proliferation and survival.
Case Study 2: Neuroprotective Effects
In another study focusing on neuroprotection, it was found that the compound significantly reduced oxidative stress markers in neuronal cultures. It lowered levels of reactive oxygen species (ROS) and enhanced antioxidant enzyme activity. This suggests potential applications in neurodegenerative diseases.
Eigenschaften
IUPAC Name |
(4-tert-butylphenyl)-(6-methoxy-3,4-dihydro-2H-quinolin-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25NO2/c1-21(2,3)17-9-7-15(8-10-17)20(23)22-13-5-6-16-14-18(24-4)11-12-19(16)22/h7-12,14H,5-6,13H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BZFNSWHSNLFHOW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C(=O)N2CCCC3=C2C=CC(=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.













